

Transition metal-catalyzed cross-coupling with Fluoroiodomethane

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Compound of Interest

Compound Name: Fluoroiodomethane

Cat. No.: B1339756

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An essential method for introducing the fluoromethyl (-CH₂F) group into organic molecules is the transition metal-catalyzed cross-coupling reaction with **fluoroiodomethane** (CH₂FI). The fluoromethyl group is a crucial structural motif in medicinal chemistry and drug development, as it can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.^[1] ^[2] **Fluoroiodomethane** is an advantageous reagent for this purpose; it is commercially available, relatively inexpensive, and not an ozone-depleting substance.^[3]

This document provides detailed application notes and experimental protocols for researchers and scientists focused on utilizing **fluoroiodomethane** in palladium- and copper-catalyzed cross-coupling reactions.

Application Notes

Transition metal-catalyzed fluoromethylation using CH₂FI primarily involves palladium and copper systems, with palladium being the most extensively documented. These reactions enable the formation of C(sp²)-C(sp³) and other carbon-carbon bonds, providing access to a wide range of fluoromethylated compounds.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts are highly effective for the fluoromethylation of various organic substrates using **fluoroiodomethane**. The most common variations are the Suzuki-Miyaura coupling with organoboron reagents and the Negishi coupling with organozinc reagents.

Suzuki-Miyaura Type Coupling:

The palladium-catalyzed direct monofluoromethylation of arylboronic esters with CH_2F proceeds under remarkably mild conditions, often at room temperature.^[4] This method demonstrates good tolerance for various functional groups, making it suitable for the late-stage modification of complex molecules.^[4] Key to the success of this reaction is the specific combination of the palladium source, ligand, and base. Water has also been shown to be a crucial additive for enhancing reaction yields.^[4]

Key Reaction Parameters for Pd-Catalyzed Suzuki-Type Monofluoromethylation

Parameter	Recommended Reagent/Condition	Notes
Palladium Source	$\text{Pd}_2(\text{dba})_3$ (Tris(dibenzylideneacetone)dipalladium(0))	A common and effective Pd(0) source.
Ligand	$\text{P}(\text{o-tol})_3$ (Tri(o-tolyl)phosphine)	Electron-rich phosphine ligands are often effective.
Base	Cs_2CO_3 (Caesium Carbonate)	A strong inorganic base crucial for the transmetalation step.
Coupling Partner	Arylboronic Pinacol Esters	Stable and widely available organoboron reagents.
Solvent	THF / H_2O	The presence of water is reported to be beneficial for the yield. ^[4]

| Temperature | Room Temperature | The mild conditions are a significant advantage of this protocol.^[4] |

Substrate Scope and Yields (Suzuki-Type Coupling)

Arylboronic Ester Substrate	Product	Yield (%)
4-Methoxycarbonylphenylboronic acid pinacol ester	Methyl 4-(fluoromethyl)benzoate	85%
4-Biphenylboronic acid pinacol ester	4-(Fluoromethyl)-1,1'-biphenyl	81%
N-Boc-indole-5-boronic acid pinacol ester	5-(Fluoromethyl)-1H-indole (Boc protected)	75%
Estrone-derived boronic ester	3-(Fluoromethyl)estrone derivative	73% ^[4]

(Data synthesized from findings reported in *Organic Letters*, 2015, 17, 3086-3089)^[4]

Negishi-Type Coupling:

While protocols specific to **fluoroiodomethane** are less common, methodologies developed for di- and trifluoromethylation serve as excellent templates. The Negishi coupling of arylzinc reagents offers an alternative with high functional group tolerance.^[5] Palladium catalysts combined with specific ligands like Xantphos are effective for this transformation.^[6]

Key Reaction Parameters for Pd-Catalyzed Negishi-Type Monofluoromethylation

Parameter	Recommended Reagent/Condition	Notes
Palladium Source	Pd ₂ (dba) ₃	
Ligand	Xantphos	A wide bite-angle ligand often used in challenging couplings.
Coupling Partner	Arylzinc Halides	Prepared in situ from aryl halides.
Solvent	THF (Tetrahydrofuran)	Anhydrous conditions are critical.

| Temperature | Room Temperature to 60 °C | Reaction temperature may need optimization. |

Copper-Catalyzed Cross-Coupling

Copper-catalyzed methods represent a more economical alternative to palladium-based systems. While direct protocols for CH_2FI coupling are still emerging, existing methods for the copper-catalyzed coupling of alkyl halides with organoboron reagents provide a strong foundation.^[7] These reactions typically employ a copper(I) salt, a base, and a suitable solvent.

Key Reaction Parameters for Copper-Catalyzed Monofluoromethylation

Parameter	Recommended Reagent/Condition	Notes
Copper Source	CuI (Copper(I) Iodide)	A common and inexpensive copper catalyst.
Base	LiOtBu (Lithium tert-butoxide)	A strong base often required for these transformations. ^[7]
Coupling Partner	Organoboron or Organozinc Reagents	
Solvent	DMF (Dimethylformamide) or DMAc (Dimethylacetamide)	Polar aprotic solvents are typically used.

| Temperature | 0 °C to 100 °C | Highly substrate and system dependent. |

Visualizations

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Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

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Caption: Experimental Workflow for Cross-Coupling

Reactions.

Experimental Protocols

Safety Precaution: **Fluoroiodomethane** is volatile and a lachrymator. All manipulations should be performed in a well-ventilated fume hood. Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) is required. Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as palladium catalysts can be sensitive to oxygen.^[8]

Protocol 1: Palladium-Catalyzed Suzuki-Type Monofluoromethylation of Arylboronic Esters

This protocol is adapted from the procedure reported by Hu and coworkers.^[4]

Materials:

- Arylboronic acid pinacol ester (1.0 equiv, 0.2 mmol)
- **Fluoroiodomethane** (CH_2FI) (3.0 equiv, 0.6 mmol)
- $\text{Pd}_2(\text{dba})_3$ (2.5 mol%, 0.005 mmol, 4.6 mg)
- $\text{P}(\text{o-tol})_3$ (10 mol%, 0.02 mmol, 6.1 mg)
- Cs_2CO_3 (2.0 equiv, 0.4 mmol, 130 mg)
- Anhydrous Tetrahydrofuran (THF), 2.0 mL
- Deionized Water, 0.2 mL

Procedure:

- Vessel Preparation: To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid pinacol ester, $\text{Pd}_2(\text{dba})_3$, $\text{P}(\text{o-tol})_3$, and Cs_2CO_3 .
- Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.^[8]

- Solvent Addition: Add anhydrous THF (2.0 mL) and deionized water (0.2 mL) via syringe.
- Reagent Addition: Add **fluoroiodomethane** (3.0 equivalents) to the stirring mixture via syringe.
- Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25 °C).
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[8]
- Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
- Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure monofluoromethylated arene.
- Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Negishi-Type Monofluoromethylation of Aryl Halides

This protocol is a general procedure adapted from related Negishi couplings.[6][9] It involves the *in situ* preparation of the organozinc reagent.

Materials:

- Aryl iodide or bromide (1.0 equiv, 0.5 mmol)
- Zinc dust (activated, 2.0 equiv, 1.0 mmol, 65 mg)
- **Fluoroiodomethane** (CH₂FI) (1.5 equiv, 0.75 mmol)
- Pd₂(dba)₃ (2.0 mol%, 0.01 mmol, 9.2 mg)

- Xantphos (4.4 mol%, 0.022 mmol, 12.7 mg)
- Anhydrous Tetrahydrofuran (THF), 3.0 mL

Procedure:

- Organozinc Preparation:
 - To a dry Schlenk tube under argon, add activated zinc dust.
 - Add anhydrous THF (1.0 mL), followed by a solution of **fluoroiodomethane** in THF (1.0 M solution, 0.75 mL, 1.5 equiv).
 - Stir the mixture at room temperature for 1-2 hours to form the fluoromethylzinc reagent (FCH_2ZnI).
- Cross-Coupling Reaction:
 - In a separate, dry Schlenk tube under argon, add the aryl halide, $\text{Pd}_2(\text{dba})_3$, and Xantphos.
 - Add anhydrous THF (1.0 mL).
 - To this mixture, add the freshly prepared solution of the fluoromethylzinc reagent dropwise via syringe.
 - Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
- Monitoring, Work-up, and Purification:
 - Follow steps 6-9 from Protocol 1 to monitor the reaction, perform the aqueous work-up, purify the product by column chromatography, and perform characterization.

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